Technical Monograph: 1-Benzothiophene-3-carbohydrazide
Technical Monograph: 1-Benzothiophene-3-carbohydrazide
The following technical guide details the chemical profile, synthesis, and application of 1-Benzothiophene-3-carbohydrazide , a critical scaffold in medicinal chemistry.
CAS Number: 78676-34-3 Primary Classification: Heterocyclic Building Block / Hydrazide Linker
Executive Summary
1-Benzothiophene-3-carbohydrazide (CAS 78676-34-3) is a fused bicyclic heteroaromatic compound utilized primarily as an intermediate in the synthesis of bioactive acylhydrazones and Schiff bases.[1] Unlike its more common 2-isomer, the 3-substituted variant offers a distinct steric and electronic profile, positioning the hydrazide moiety in a vector that facilitates unique binding interactions in kinase inhibitors, antimicrobial agents, and local anesthetics. This guide outlines the rigorous synthesis, characterization, and handling protocols required for its application in high-fidelity drug discovery workflows.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The benzothiophene core mimics the indole structure (bioisostere) but replaces the nitrogen with sulfur, enhancing lipophilicity and metabolic stability against oxidases.
| Property | Specification |
| IUPAC Name | 1-Benzothiophene-3-carbohydrazide |
| Common Synonyms | Benzo[b]thiophene-3-carbohydrazide; 3-Benzothiophenecarboxylic acid hydrazide |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 176–177 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
| pKa (Predicted) | ~12.5 (Hydrazide NH) |
| SMILES | O=C(NN)C1=CSC2=CC=CC=C12 |
Synthetic Methodology
The synthesis of 1-Benzothiophene-3-carbohydrazide is classically achieved via nucleophilic acyl substitution (hydrazinolysis) of the corresponding ester. This pathway is preferred over acid chloride activation due to milder conditions and higher purity profiles.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond. The immediate precursor is Ethyl 1-benzothiophene-3-carboxylate , which can be accessed via the oxidative cyclization of 2-(methylthio)phenylacetylenes or through the Gewald reaction variants.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction flow from the ester precursor to the hydrazide and its subsequent derivatization into bioactive hydrazones.
Caption: Synthesis workflow from ester precursor to hydrazide scaffold and final acylhydrazone derivative.
Experimental Protocols
Protocol A: Synthesis of 1-Benzothiophene-3-carbohydrazide
Objective: Convert ethyl 1-benzothiophene-3-carboxylate to the hydrazide with >90% yield.
Reagents:
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Ethyl 1-benzothiophene-3-carboxylate (1.0 eq)
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Hydrazine hydrate (80% or 98%, 5.0–10.0 eq)
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Ethanol (Absolute, solvent volume: 5–10 mL per gram of ester)
Step-by-Step Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 1-benzothiophene-3-carboxylate in 20 mL of absolute ethanol.
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Addition: Add 50.0–100.0 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).
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Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling. If not, concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.
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Filtration: Filter the white precipitate under vacuum.
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Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove residual hydrazine).
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Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
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Validation: Confirm identity via melting point (176–177 °C) and IR (characteristic C=O amide stretch at ~1650 cm⁻¹ and NH/NH₂ bands at 3200–3300 cm⁻¹).
Protocol B: Derivatization to Acylhydrazones (General Screening)
Objective: Utilize the hydrazide scaffold to generate a library of Schiff bases for biological screening.
Procedure:
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Dissolve 1-benzothiophene-3-carbohydrazide (1.0 eq) in ethanol (or methanol) with a catalytic amount of glacial acetic acid (2–3 drops).
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Add the appropriate aryl aldehyde (1.0–1.1 eq).
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Reflux for 2–4 hours.
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Cool and filter the precipitated Schiff base. These derivatives typically exhibit enhanced biological activity compared to the parent hydrazide.
Medicinal Chemistry Applications
The 1-benzothiophene-3-carbohydrazide motif serves as a "privileged structure" in drug design. Its utility stems from the ability of the hydrazide linker to form hydrogen bond networks within enzyme active sites, while the lipophilic benzothiophene tail anchors the molecule in hydrophobic pockets.
Key Therapeutic Areas:
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Antimicrobial Agents: Acylhydrazone derivatives of benzothiophenes have demonstrated efficacy against multi-drug resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.
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Kinase Inhibition: The planar heterocycle can intercalate or stack within the ATP-binding site of kinases, while the hydrazide extends to interact with the hinge region.
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Local Anesthetics: 3-substituted benzothiophene derivatives have shown activity comparable to procaine, blocking sodium channels.
Visualization: Structure-Activity Relationship (SAR) Logic
The diagram below details the functional regions of the molecule relevant to ligand-target binding.
Caption: SAR breakdown of the 1-benzothiophene-3-carbohydrazide scaffold highlighting interaction zones.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited compared to commercial drugs, it should be handled as a potent chemical intermediate.
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling Precautions:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle in a certified fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (room temperature is generally stable), sealed under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the hydrazide nitrogen.
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Incompatibility: Strong oxidizing agents (risk of exothermic reaction).[2]
References
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Sigma-Aldrich. (n.d.). 1-benzothiophene-3-carbohydrazide Product Sheet. Retrieved from
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ChemicalBook. (n.d.). 1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE Properties and Safety. Retrieved from
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Desai, N. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI. Retrieved from
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Isloor, A. M., et al. (2009).[3] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Retrieved from
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Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry. Retrieved from
